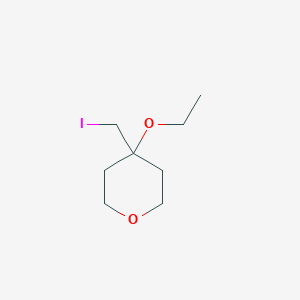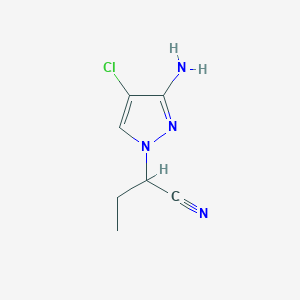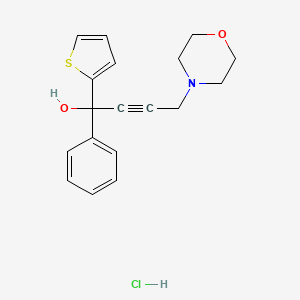
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride is a complex organic compound that features a morpholine ring, a phenyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride typically involves multi-step organic reactions. One common method includes the coupling of a thiophene derivative with a phenylacetylene derivative under palladium-catalyzed conditions. The reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Morpholine Derivatives: Compounds like morpholine-based inhibitors used in medicinal chemistry.
Uniqueness
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride is unique due to its combination of a morpholine ring, phenyl group, and thiophene ring, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits.
Propiedades
Fórmula molecular |
C18H20ClNO2S |
|---|---|
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
4-morpholin-4-yl-1-phenyl-1-thiophen-2-ylbut-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C18H19NO2S.ClH/c20-18(17-8-4-15-22-17,16-6-2-1-3-7-16)9-5-10-19-11-13-21-14-12-19;/h1-4,6-8,15,20H,10-14H2;1H |
Clave InChI |
KJQSJXVTCNGGEE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC#CC(C2=CC=CC=C2)(C3=CC=CS3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


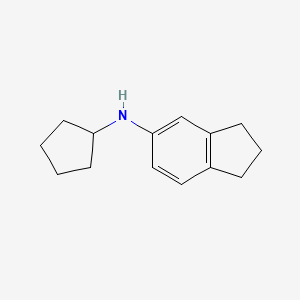
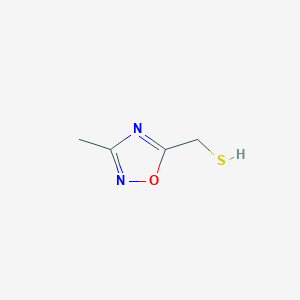
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)

![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)

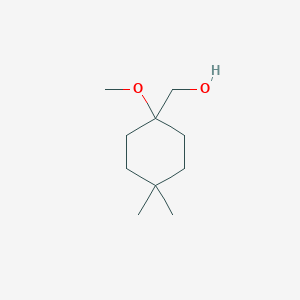
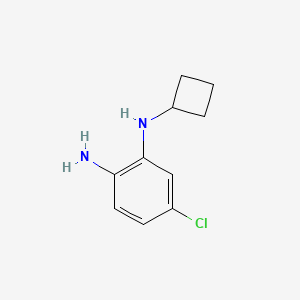
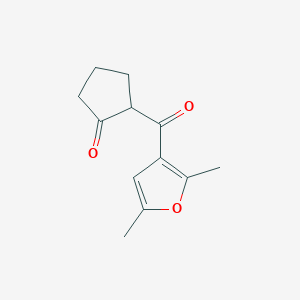
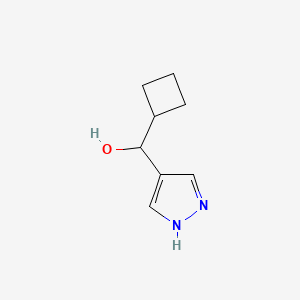
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
